molecular formula C7H11NO6P2 B1200945 Piridronic acid CAS No. 75755-07-6

Piridronic acid

Cat. No.: B1200945
CAS No.: 75755-07-6
M. Wt: 267.11 g/mol
InChI Key: NGMZSXZBZNXBGX-UHFFFAOYSA-N
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Description

Piridronic acid, also known as pamidronic acid, is a nitrogen-containing bisphosphonate. It is primarily used to prevent bone loss and treat conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy. This compound is known for its ability to inhibit osteoclast-mediated bone resorption, thereby stabilizing the bone matrix .

Scientific Research Applications

Piridronic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Piridronic acid can be synthesized through a multi-step process involving the reaction of 3-aminopropanoic acid with phosphorus trichloride and phosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Piridronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can produce various derivatives with modified functional groups .

Mechanism of Action

Piridronic acid exerts its effects by binding to hydroxyapatite crystals in the bone matrix. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound specifically targets the enzyme farnesyl pyrophosphate synthase, which plays a crucial role in the mevalonate pathway. By inhibiting this enzyme, this compound prevents the formation of isoprenoid metabolites necessary for osteoclast function, leading to the induction of apoptosis and subsequent reduction in bone resorption .

Similar Compounds:

  • Neridronic acid
  • Alendronic acid
  • Ibandronic acid
  • Zoledronic acid

Comparison: this compound is a second-generation bisphosphonate, similar to neridronic acid and alendronic acid. it is less potent than third-generation bisphosphonates such as ibandronic acid and zoledronic acid. The primary distinction lies in its intermediate anti-resorptive potency and its specific mechanism of action targeting farnesyl pyrophosphate synthase .

This compound’s unique properties make it a valuable compound in both research and therapeutic applications, particularly in the treatment of bone-related diseases.

Properties

75755-07-6

Molecular Formula

C7H11NO6P2

Molecular Weight

267.11 g/mol

IUPAC Name

(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

NGMZSXZBZNXBGX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O

75755-07-6

synonyms

2-(2-pyridyl)ethylidine-1,1-bisphosphonate
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt
2-PEBP
NE 97221
NE-97221
piridronate sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piridronic acid
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